molecular formula C16H14O4 B191046 2',4'-Dihydroxy-4-methoxychalcone CAS No. 13351-10-5

2',4'-Dihydroxy-4-methoxychalcone

Cat. No. B191046
CAS RN: 13351-10-5
M. Wt: 270.28 g/mol
InChI Key: ADRQFDIWPRFKSP-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-Dihydroxy-4-methoxychalcone is a chemical compound with the molecular formula C16H14O4 . It has been used as an anticancer agent inhibiting DNA topoisomerase IB and Tyrosyl-DNA phosphodiesterase 1 inhibitors .


Synthesis Analysis

The compound 2’,4’-Dihydroxy-4-methoxychalcone has been synthesized through Claisen-Schmidt reaction from 2-hydroxyacetophenone and 2,4-dihydroxyacetophenone with 4-hydroxy-3-methoxy benzaldehyde (vanillin) in aqueous KOH 40% and KSF montmorillonite as catalyst in methanol . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .


Molecular Structure Analysis

The molecular structure of 2’,4’-Dihydroxy-4-methoxychalcone is characterized by a molecular weight of 270.28 g/mol and a mono-isotopic mass of 270.089203 Da . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .


Chemical Reactions Analysis

The chalcone (1.0 mmol) and thiourea (2.0 mmol) prepared in 10 mL of absolute ethanol were stirred for 10-15 minutes, and then alcoholic solution of KOH (0.002 mol, 10.0 ml) was added in portions. The obtained reaction mixture was refluxed further for 5-6 hours .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 499.4±37.0 °C at 760 mmHg, and a flash point of 189.0±20.0 °C . It also has a molar refractivity of 77.6±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 210.7±3.0 cm3 .

Scientific Research Applications

Anticancer Properties

2',4'-Dihydroxy-4-methoxychalcone has been synthesized and tested for its cytotoxicity activity as an anticancer agent against various cancer cell lines. In vitro studies have shown significant cytotoxic activity against cervical (Hela), colon (WiDr), and breast (T47D) cancer cells. Specifically, 2',4'-dihydroxy-3-methoxychalcone exhibited strong anticancer activities with IC50 values below 20 µg/mL, indicating its potential as an inhibitor in these cancer cell lines (Matsjeh, Swasono, Anwar, Solikhah, & Lestari, 2017).

Compound Synthesis and Characterization

The compound has been synthesized through Claisen-Schmidt reaction and characterized using various spectroscopic methods. This includes Fourier-transform infrared spectroscopy (FT-IR), thin-layer chromatography (TLC) Scanner, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectrometer (Matsjeh et al., 2017).

Derivatives and Related Compounds

Other derivatives and related compounds, such as 7-hydroxy-4’-methoxyflavanone and 7-hydroxy-4’-methoxyflavone, have been synthesized from 2',4'-dihydroxy-4-methoxychalcone. These compounds also exhibit cytotoxic activity against cancer cells, highlighting the versatility and potential of derivatives of 2',4'-dihydroxy-4-methoxychalcone in cancer research (Matsjeh, Anwar, Solikhah, Farah, & Nurfitria, 2017).

Photochromic Properties

The photochromic system of 2-hydroxy-4′-methoxychalcone, a related compound, has been explored for its potential in photon-mode erasable optical memory systems. It offers a nondestructive readout ability and has shown fatigue-resistant properties in at least 10 write-and-erase cycles (Horiuchi, Shirase, Okutsu, Matsushima, & Hiratsuka, 2000).

Cytoprotective Effects

2',4'-Dihydroxychalcone and its derivatives have been investigated for their cytoprotective effects. Studies have shown significant preventive effects in treatment against gastroduodenal injury induced by ethanol in rats, potentially due to their radical scavenging activity (de la Rocha, María, Gianello, & Pelzer, 2003).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, meaning it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The potent anti-angiogenic activity of 2’,4’-Dihydroxy-4-methoxychalcone seems to be the possible mechanism of action in animal models of solid tumors . This suggests potential future directions in cancer research and treatment.

properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRQFDIWPRFKSP-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dihydroxy-4-methoxychalcone

CAS RN

13351-10-5
Record name 2'4'-Dihydroxy-4-methoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13351-10-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dihydroxy-4-methoxychalcone
Reactant of Route 2
2',4'-Dihydroxy-4-methoxychalcone
Reactant of Route 3
Reactant of Route 3
2',4'-Dihydroxy-4-methoxychalcone
Reactant of Route 4
2',4'-Dihydroxy-4-methoxychalcone
Reactant of Route 5
2',4'-Dihydroxy-4-methoxychalcone
Reactant of Route 6
2',4'-Dihydroxy-4-methoxychalcone

Citations

For This Compound
184
Citations
R Mokrini, P Trouillas, M Kaouadji… - Radiation …, 2006 - meridian.allenpress.com
Reactivity of Chalcones with 1-Hydroxymethyl Radicals | Radiation Research Skip to Main Content Search Dropdown Menu header search search input Search input auto suggest …
Number of citations: 4 meridian.allenpress.com
S Matsjeh, C Anwar, EN Solikhah, HI Farah… - AIP Conference …, 2017 - pubs.aip.org
The compound 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone have been synthesized through cyclization reaction of 2', 4'-dihydroxy-4-methoxychalcone (1, 3-…
Number of citations: 3 pubs.aip.org
S Cammarone, D Quaglio, N Zhdanovskaya… - COST Action 17104 …, 2020 - iris.uniroma1.it
The Notch signaling pathway is an inter-cellular communication system driving many biological processes in different tissues and in a wide spectrum of organisms. Indeed, it is …
Number of citations: 0 iris.uniroma1.it
M Mulyani, HI Farah, R Rusli… - AIP Conference …, 2021 - pubs.aip.org
This study was aimed to synthesis the chalcone derivative and tested its toxicity. Synthesis of 2’-hydroxy-5’-chloro-3, 4-dimethoxychalcone carried out through Claisen-Schmidt …
Number of citations: 1 pubs.aip.org
RE Carlson, DH Dolphin - Phytochemistry, 1982 - Elsevier
An HPLC study of copper(II) chloride treated Pisum sativum has shown that the cinnamylphenols obtustyrene [E-1-(4-hydroxy-2-methoxybenzyl)-2-phenylethylene] and xenognosin [E-1-…
Number of citations: 54 www.sciencedirect.com
K Suzuki, BH Seung, LS Sung, L Sanghyun, JS Hoon… - Ensho Saisei, 2005 - jstage.jst.go.jp
It is reported that chalcone derivatives have various biological activities such as anti-inflammatory, anti-tumor and anti-oxidant activity. We examined effects of 2'-hydroxychalcone …
Number of citations: 6 www.jstage.jst.go.jp
O Kayser, AF Kiderlen - Phytotherapy Research, 2001 - Wiley Online Library
A variety of chalcones have been shown to exhibit activity against Leishmania parasites. In contrast to synthetic or semisynthetic chalcones, only a few plant‐derived compounds have …
Number of citations: 127 onlinelibrary.wiley.com
HS Ban, K Suzuki, SS Lim, SH Jung, S Lee, J Ji… - Biochemical …, 2004 - Elsevier
In cultures of the murine macrophage cell line RAW 264.7, effects of four 2′-hydroxychalcone derivatives, 2′-hydroxy-4′-methoxychalcone (compound 1), 2′,4-dihydroxy-4′-…
Number of citations: 105 www.sciencedirect.com
PM Dewick - Phytochemistry, 1975 - Elsevier
Feeding experiments with dl-phenylalanine-[1- 14 C] have demonstrated the de novo synthesis of the pterocarpan phytoalexins demethylhomopterocarpin and maackiain in CuCl 2 -…
Number of citations: 81 www.sciencedirect.com
PM Dewick, M Martin - Phytochemistry, 1979 - Elsevier
Comparative feeding experiments in CuCl 2 ,- and UV-treated lucerne (Medicago sativa) seedlings have shown that 2′,4,4′-trihydroxychalcone-[carbonyl- 14 C] and formononetin-[Me…
Number of citations: 74 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.